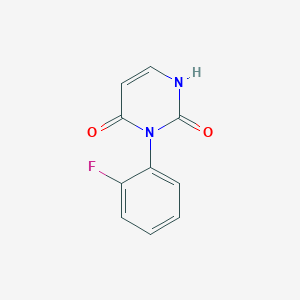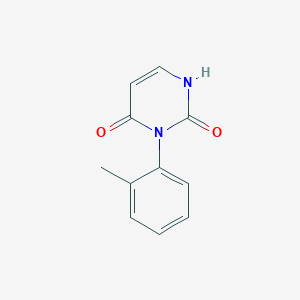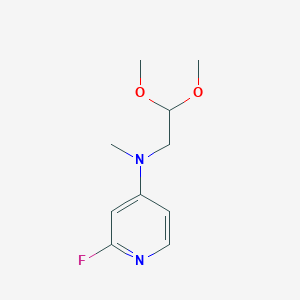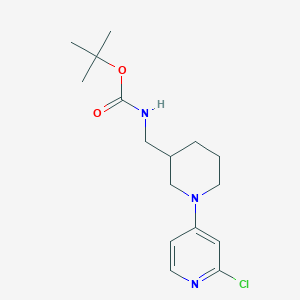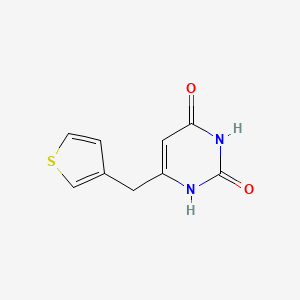
6-(thiophen-3-ylmethyl)pyrimidine-2,4(1H,3H)-dione
Overview
Description
The compound “6-(thiophen-3-ylmethyl)pyrimidine-2,4(1H,3H)-dione” is a heterocyclic compound. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a thiophene ring, which is a five-membered ring with one sulfur atom .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized through condensation reactions or through the reaction of an appropriate precursor with a nucleophile .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrimidine and thiophene rings. The exact structure would depend on the positions of the various substituents on these rings .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would likely involve the functional groups present in the molecule. For example, the carbonyl groups in the pyrimidine ring could potentially undergo nucleophilic addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the functional groups present in the molecule. For example, the presence of the carbonyl groups could potentially make the compound polar .Scientific Research Applications
Antioxidant and Anti-inflammatory Applications
The thiophene moiety present in this compound is known for its bioactive properties, which include antioxidant and anti-inflammatory activities. Researchers have synthesized derivatives of thiophene-containing compounds that have shown potent anti-inflammatory effects both in vitro and in vivo. These compounds also exhibit promising antioxidant activities against free radicals and lipid peroxidation .
Chemotherapeutic Potential
Chalcones, which are part of the chemical structure of this compound, are recognized for their diverse biological efficiency, including antibacterial, anti-inflammatory, and anti-tumor effects. The compound’s structure allows it to be included in the daily diet as a favorable chemotherapeutic compound, potentially offering a new avenue for cancer treatment .
Antimicrobial Activity
The thiophene moiety is also associated with antimicrobial properties. This makes the compound a candidate for further research into its effectiveness against various microbial infections, potentially leading to the development of new antimicrobial agents .
Synthesis of Heterocyclic Derivatives
This compound serves as a starting point for the synthesis of novel pyrimidine-thiol, pyrazole, and pyran derivatives. These heterocyclic derivatives are of immense interest due to their biological activities, which include anticancer properties .
Multicomponent Reactions in Organic Synthesis
The compound can be used in multicomponent reactions (MCRs), which are a powerful strategy for green or sustainable synthesis. MCRs allow for the creation of diverse molecular structures with enhanced efficiency and high atom economy from easily accessible and inexpensive starting materials .
Anticancer Agents
Thienopyrimidine derivatives, such as the one , have been evaluated as PI3K inhibitors against various isomers and have shown anticancer activity against a range of cancer cell lines. This highlights the compound’s potential as a targeted anticancer agent .
Mechanism of Action
Target of Action
Similar compounds have been shown to have anti-inflammatory and antioxidant activities . They are also known to inhibit various enzymes and pathways, which are critical to the progression of diseases like cancer .
Mode of Action
It is suggested that similar compounds interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Related compounds have been shown to affect pathways involving protein kinases (pks), topoisomerases, tubulin polymerization, and histone deacetylase (hdac) .
Result of Action
They also exhibited promising antioxidant vitalities against α, α-diphenyl-β-picrylhydrazyl scavenging activity and lipid peroxidation .
Safety and Hazards
Future Directions
properties
IUPAC Name |
6-(thiophen-3-ylmethyl)-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2S/c12-8-4-7(10-9(13)11-8)3-6-1-2-14-5-6/h1-2,4-5H,3H2,(H2,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBADLUHYCLJQNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1CC2=CC(=O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




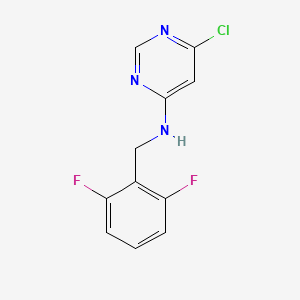

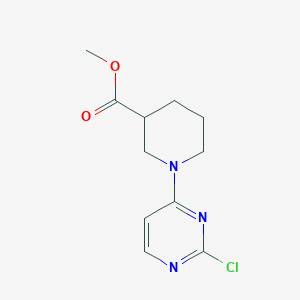
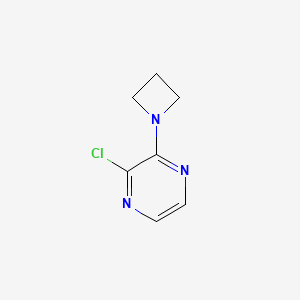
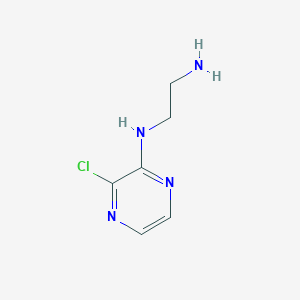


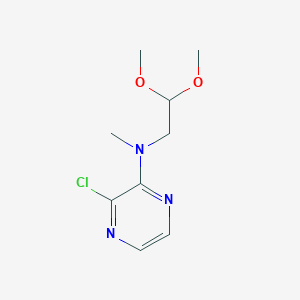
![2-(chloromethyl)-6-(thiophen-3-yl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine](/img/structure/B1481413.png)
